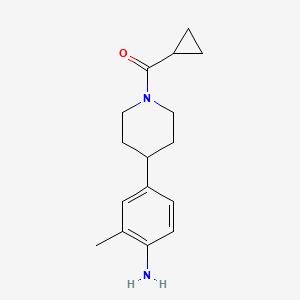

(4-(4-Amino-3-methylphenyl)piperidin-1-yl)(cyclopropyl)methanone

Description

The compound “(4-(4-Amino-3-methylphenyl)piperidin-1-yl)(cyclopropyl)methanone” (CAS: 1852497-07-4) is a small organic molecule with a molecular formula of C₁₆H₂₂N₂O and a molecular weight of 258.36 g/mol . Its structure comprises three key moieties:

- A piperidine ring substituted at the 4-position with a 4-amino-3-methylphenyl group.

- A cyclopropyl group linked via a methanone bridge to the piperidine nitrogen.

- A 3-methyl substituent on the aromatic ring, which may influence electronic and steric properties.

This compound is of interest in medicinal chemistry due to its hybrid structure, combining a rigid cyclopropane ring (known to enhance metabolic stability) and a piperidine scaffold (a common feature in bioactive molecules).

Properties

IUPAC Name |

[4-(4-amino-3-methylphenyl)piperidin-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-11-10-14(4-5-15(11)17)12-6-8-18(9-7-12)16(19)13-2-3-13/h4-5,10,12-13H,2-3,6-9,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTLECOSKPMJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Amino-3-methylphenyl)piperidin-1-yl)(cyclopropyl)methanone typically involves the reaction of 4-(4-Amino-3-methylphenyl)piperidine with cyclopropylcarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to reflux conditions.

Time: Several hours to overnight, depending on the specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Amino-3-methylphenyl)piperidin-1-yl)(cyclopropyl)methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-Amino-3-methylphenyl)piperidin-1-yl)(cyclopropyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals and intermediates. Its versatility allows for its incorporation into various industrial processes, including the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (4-(4-Amino-3-methylphenyl)piperidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the provided evidence:

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Core Scaffold Differences The target compound employs a piperidine ring, while the compound in uses a piperazine ring. In contrast, the piperidine scaffold in the target may enhance membrane permeability due to reduced polarity. The cyclopropyl group in the target and ’s compound is associated with steric hindrance and metabolic stability, whereas its absence in ’s compound may result in faster clearance .

Aromatic Substitutions The 3-methyl group on the target’s phenyl ring could enhance lipophilicity and influence binding pocket interactions compared to the 2-aminophenyl group in ’s compound. ’s compound incorporates a benzimidazole-pyrimidine-naphthalene system, enabling multi-target interactions (e.g., kinase inhibition) but reducing bioavailability due to high molecular weight (>500 Da) .

Physicochemical Implications

- Molecular Weight : The target (258.36 Da) and ’s compound (217.27 Da) fall within the “drug-like” range (200–500 Da), whereas ’s compound (504.58 Da) may face challenges in oral absorption .

- Solubility : Piperazine derivatives () are generally more water-soluble than piperidine-based compounds due to higher basicity. The cyclopropyl group in the target may offset this by reducing crystallinity .

This suggests that substituents like methylpiperazine may introduce reactivity risks .

Research Context

- The compound in , though structurally distinct, shares a methanone-piperazine core and includes a triazole group, which is often used to modulate pharmacokinetics in drug candidates. Such modifications highlight the versatility of this scaffold class in medicinal chemistry .

Biological Activity

The compound (4-(4-Amino-3-methylphenyl)piperidin-1-yl)(cyclopropyl)methanone, also known by its CAS number 1852497-07-4, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 258.36 g/mol. The structure features a piperidine ring substituted with an amino group and a cyclopropyl group attached to a ketone moiety.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including compounds similar to this compound, exhibit significant antimicrobial activity. A study analyzing various piperidine derivatives found that certain substitutions on the piperidine ring enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. The presence of the amino group and the piperidine structure likely contributes to its interaction with bacterial enzymes or receptors .

Clinical Trials and Research Findings

- Antibacterial Efficacy : In a recent clinical trial assessing the efficacy of various piperidine derivatives in treating infections caused by resistant strains of bacteria, this compound showed promising results in vitro, demonstrating significant bactericidal activity against multi-drug resistant strains .

- Cytotoxicity Studies : Preliminary cytotoxicity assessments revealed that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, suggesting potential applications in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.